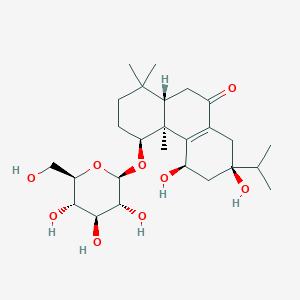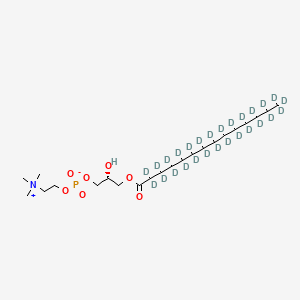
1-Myristoyl-d27-sn-glycero-3-phosphocholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Myristoyl-d27-sn-glycero-3-phosphocholine is a synthetic analog of naturally occurring phospholipids. It is a deuterated lyso phosphocholine, where 27 protons of myristoyl are replaced by deuterium isotopes . This compound is often utilized in biophysical and biochemical research to examine the properties and dynamics of lipid bilayers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Myristoyl-d27-sn-glycero-3-phosphocholine involves the deuteration of myristoyl groups. The process typically includes the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent . The reaction conditions often require controlled temperature and pressure to ensure the complete replacement of hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes. The deuterated fatty acids are synthesized and then esterified with glycerophosphocholine. The final product is purified using techniques such as chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: 1-Myristoyl-d27-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Oxidation: This reaction can occur in the presence of oxidizing agents, leading to the formation of oxidized phospholipids.
Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into its reduced form.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, ozone.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions include oxidized phospholipids, reduced phospholipids, and substituted phospholipids, depending on the reagents and conditions used .
Scientific Research Applications
1-Myristoyl-d27-sn-glycero-3-phosphocholine is valuable in various scientific research applications:
Chemistry: Used to study the properties and dynamics of lipid bilayers.
Biology: Utilized in forming model membranes and liposomes to mimic cellular membranes.
Medicine: Investigated for its potential in drug delivery systems and interactions with membrane proteins.
Industry: Employed in the development of synthetic membranes and other industrial applications.
Mechanism of Action
The mechanism of action of 1-Myristoyl-d27-sn-glycero-3-phosphocholine involves its integration into lipid bilayers. Its structure, featuring a myristoyl fatty acid chain attached via a glycerophosphate backbone to a choline group, makes it an ideal component for studying membrane fluidity, permeability, and interactions with proteins . The deuterium labeling allows for precise tracking and analysis in various experimental setups .
Comparison with Similar Compounds
1-Myristoyl-sn-glycero-3-phosphocholine: A non-deuterated analog used in similar research applications.
1-Myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine: Contains a palmitoyl group at the sn-2 position.
1,2-Dimyristoyl-sn-glycero-3-phosphocholine: Features two myristoyl groups.
Uniqueness: 1-Myristoyl-d27-sn-glycero-3-phosphocholine is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed tracking in research studies. This makes it particularly valuable for experiments requiring precise measurements and analysis .
Properties
Molecular Formula |
C22H46NO7P |
|---|---|
Molecular Weight |
494.7 g/mol |
IUPAC Name |
[(2R)-3-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosadeuteriotetradecanoyloxy)-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C22H46NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-22(25)28-19-21(24)20-30-31(26,27)29-18-17-23(2,3)4/h21,24H,5-20H2,1-4H3/t21-/m1/s1/i1D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2 |
InChI Key |
VXUOFDJKYGDUJI-OHCOFYKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(phosphonooxy)phosphoryl]methyl]phosphinic acid](/img/structure/B12401627.png)
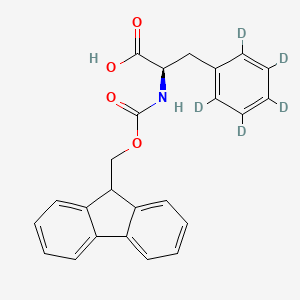
![1-[(2R,3S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12401653.png)
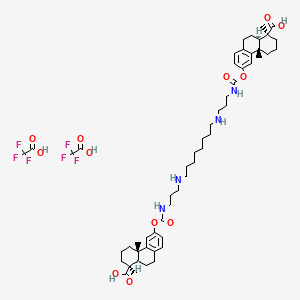

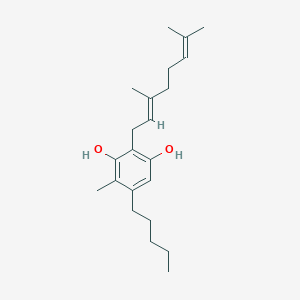

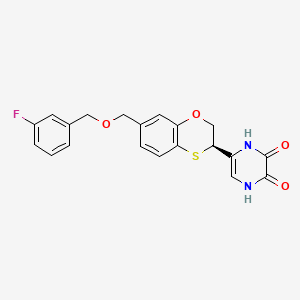
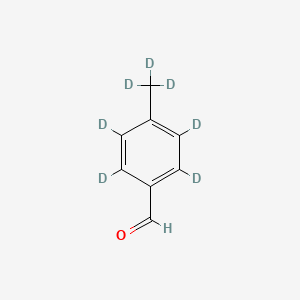

![N-[(2R)-3-[4-[2-[3,5-dichloro-4-[(2S)-3-chloro-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]-2-hydroxypropyl]methanesulfonamide](/img/structure/B12401693.png)


